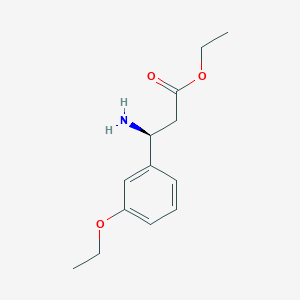![molecular formula C15H23BO4 B13905706 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one](/img/structure/B13905706.png)
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one: is a complex organic compound that features a spirocyclic structure with a boron-containing dioxaborolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one typically involves the formation of the dioxaborolane ring followed by its attachment to the spirocyclic core. One common method includes the reaction of pinacolborane with a suitable precursor under palladium-catalyzed conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Borylation: The compound can undergo borylation reactions, where the boron moiety is introduced into various substrates.
Hydroboration: It can participate in hydroboration reactions with alkynes and alkenes, leading to the formation of organoboron compounds.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium or Copper Catalysts: Used in borylation and coupling reactions.
Pinacolborane: A common reagent for hydroboration reactions.
Inert Atmosphere: To prevent oxidation and moisture interference.
Major Products:
Organoboron Compounds: Formed through hydroboration and borylation.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.
Bioconjugation: It can be used to attach biologically active molecules to various substrates.
Industry:
Mecanismo De Acción
The mechanism by which 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one exerts its effects involves the interaction of the boron moiety with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in catalysis and bioconjugation . The spirocyclic structure provides stability and rigidity, enhancing the compound’s effectiveness in various applications.
Comparación Con Compuestos Similares
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used as a reagent in borylation reactions.
2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound used in organic synthesis.
Uniqueness: The uniqueness of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one lies in its spirocyclic structure, which provides enhanced stability and specific reactivity compared to other boron-containing compounds. This makes it particularly valuable in applications requiring high stability and precise reactivity.
Propiedades
Fórmula molecular |
C15H23BO4 |
|---|---|
Peso molecular |
278.15 g/mol |
Nombre IUPAC |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one |
InChI |
InChI=1S/C15H23BO4/c1-13(2)14(3,4)20-16(19-13)11-5-7-15(8-6-11)9-10-18-12(15)17/h5H,6-10H2,1-4H3 |
Clave InChI |
AOZHQYQHJOQOIB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CCOC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13905625.png)

![3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid](/img/structure/B13905638.png)

![1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13905660.png)


![N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13905679.png)
![1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate](/img/structure/B13905696.png)


![N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13905726.png)


